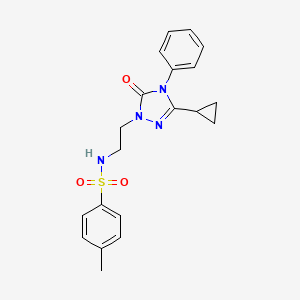
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N6O3S, with a molecular weight of 466.6 g/mol. The structure features a triazole ring, which is known for its biological significance, and a sulfonamide group that can enhance pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N6O3S |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 1396862-06-8 |
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of triazole showed varying degrees of cytotoxicity against different cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes related to cell proliferation and apoptosis pathways.
Case Study:
In a comparative analysis, several triazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The compound exhibited an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, suggesting potent anticancer activity. The structure–activity relationship (SAR) indicated that modifications on the phenyl ring significantly influenced the cytotoxicity .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. The presence of the sulfonamide group is critical for enhancing antibacterial activity.
Research Findings:
- Bacterial Strains Tested: Gram-positive and Gram-negative bacteria.
- Methodology: The disc diffusion method was employed to assess antimicrobial efficacy.
- Results: The compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to those of standard antibiotics .
Antifungal Activity
The antifungal properties of this compound have also been explored. Triazole derivatives are well-known for their efficacy against fungal pathogens.
Study Overview:
In vitro assays were conducted to evaluate the antifungal activity against common fungal strains such as Candida albicans and Aspergillus niger. The results indicated that the compound exhibited substantial antifungal activity with an MIC (Minimum Inhibitory Concentration) value lower than that of conventional antifungal agents like fluconazole .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA synthesis or repair in cancer cells.
- Membrane Disruption: In microbial cells, it can disrupt cell membrane integrity leading to cell death.
- Apoptosis Induction: It may trigger apoptosis in cancer cells through activation of caspases.
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15-7-11-18(12-8-15)28(26,27)21-13-14-23-20(25)24(17-5-3-2-4-6-17)19(22-23)16-9-10-16/h2-8,11-12,16,21H,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDJOKIRDSXAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














